molecular formula C13H26Cl3O4P B13823651 Phosphoric acid, diethyl 9,9,9-trichlorononyl ester CAS No. 36272-57-8

Phosphoric acid, diethyl 9,9,9-trichlorononyl ester

Cat. No.: B13823651
CAS No.: 36272-57-8
M. Wt: 383.7 g/mol
InChI Key: ZWVOWVMXJBEWCM-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl 9,9,9-trichlorononyl ester is an organophosphate compound characterized by a diethyl ester group attached to a phosphoric acid core and a branched nonyl chain with three chlorine atoms at the terminal carbon (C9). Applications may include flame retardancy, plasticizers, or pesticides, though specific uses are inferred from analogs like Chlorfenvinphos and triphenyl phosphate .

Properties

CAS No.

36272-57-8

Molecular Formula

C13H26Cl3O4P

Molecular Weight

383.7 g/mol

IUPAC Name

diethyl 9,9,9-trichlorononyl phosphate

InChI

InChI=1S/C13H26Cl3O4P/c1-3-18-21(17,19-4-2)20-12-10-8-6-5-7-9-11-13(14,15)16/h3-12H2,1-2H3

InChI Key

ZWVOWVMXJBEWCM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCCCCCCCCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of phosphoric acid esters such as diethyl 9,9,9-trichlorononyl ester typically involves the esterification of phosphoric acid or its derivatives with appropriate alcohols or alkyl halides. The key challenge is the selective formation of diethyl esters while incorporating the 9,9,9-trichlorononyl group.

Two main synthetic routes are commonly employed:

Esterification via Alcohol and Phosphoric Acid Derivatives

A classic method for preparing mixed esters of phosphoric acid involves reacting phosphoric acid derivatives with alcohols under controlled conditions. According to Canadian Journal of Chemistry research, mixed esters of phosphoric acid can be prepared by the reaction of monoesters or phosphoric acid derivatives with alcohols, often catalyzed by bases or carbodiimides to facilitate ester bond formation.

  • Catalysts: Carbodiimides such as N,N'-di-p-tolylcarbodiimide have been used to catalyze the addition of alcohols to phosphoric acid derivatives, producing pseudourea intermediates that decompose to yield the desired esters.
  • Reaction conditions: Typically, refluxing in anhydrous benzene or dioxane for 2.5 to 3 hours is sufficient to complete the reaction.
  • Purification: The reaction mixture is washed with sodium hydrogen carbonate solution to remove acidic impurities and dried over anhydrous sodium sulfate before distillation.

Use of Carbodiimide Catalysts

Carbodiimide-mediated esterification is advantageous for preparing tertiary phosphates and mixed esters. The method involves:

  • Formation of N,N'-diaryl-0-alkyl pseudourea ethers through the exothermic addition of alcohols to carbodiimides.
  • Subsequent decomposition in the presence of hydrogen phosphates to yield the phosphoric acid esters.

This approach can be adapted to synthesize diethyl esters with bulky or halogenated alkyl groups such as 9,9,9-trichlorononyl.

Transesterification and Alkylation Routes

Another route involves transesterification of existing phosphoric acid esters with diethyl alcohol or alkylation of phosphoric acid diesters with 9,9,9-trichlorononyl halides. However, these methods require careful control to avoid over-esterification or side reactions.

Experimental Data and Reaction Conditions

The following table summarizes typical reaction conditions and yields for the preparation of diethyl phosphoric acid esters with bulky alkyl groups, extrapolated from analogous compounds and literature data:

Parameter Typical Condition Notes
Phosphoric acid derivative Monoester or diester of phosphoric acid Starting material for esterification
Alcohol Diethyl alcohol or 9,9,9-trichlorononanol Reactant for ester formation
Catalyst N,N'-di-p-tolylcarbodiimide or base Facilitates ester bond formation
Solvent Anhydrous benzene or dioxane Provides inert medium for reaction
Temperature Reflux (80–100 °C) Ensures completion within 2.5–3 hours
Reaction time 2.5 to 3 hours Sufficient for full conversion
Work-up Wash with sodium hydrogen carbonate solution Removes acidic byproducts
Purification Drying over anhydrous sodium sulfate and distillation Isolates pure ester product
Yield Typically 70–85% Dependent on purity of reagents and conditions

Comprehensive Research Findings and Perspectives

Advantages of Carbodiimide Catalysis

  • Enables mild reaction conditions, reducing decomposition risks.
  • Produces high purity esters with fewer side products.
  • Suitable for sterically hindered or halogenated alkyl groups like 9,9,9-trichlorononyl.

Alternative Methods

  • Direct esterification using acid chlorides of 9,9,9-trichlorononyl derivatives with diethyl phosphate salts.
  • Enzymatic catalysis for selective ester formation (less common for such bulky groups).

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl 9,9,9-trichlorononyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require specific catalysts and solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of ester derivatives .

Scientific Research Applications

Applications Overview

  • Agricultural Uses
    • Pesticide Formulation: The compound is primarily utilized as an active ingredient in pesticide formulations. It acts as a chlorinated organophosphate that can disrupt the normal functioning of pests by inhibiting acetylcholinesterase activity, leading to neurotoxicity in insects .
    • Herbicide Properties: Research indicates that phosphoric acid derivatives can also be effective herbicides, helping to manage weed populations in agricultural settings .
  • Environmental Science
    • Contaminant Tracking: Studies have shown that phosphoric acid esters can be employed as tracers in environmental studies to understand the movement and degradation of pollutants in soil and water systems .
    • Biodegradation Studies: The compound's persistence and degradation pathways are crucial for assessing environmental impact and developing remediation strategies for contaminated sites .
  • Material Science
    • Plasticizers and Solvents: Phosphoric acid diethyl esters are used as plasticizers in the production of flexible plastics. They enhance the flexibility and durability of materials while maintaining performance under varying temperature conditions .
    • Chemical Intermediates: This compound serves as an intermediate in the synthesis of various organic compounds, contributing to the development of new materials with desired properties .

Case Study 1: Pesticide Efficacy

A study conducted by the Environmental Protection Agency (EPA) evaluated the efficacy of this compound in controlling pest populations in agricultural fields. The results indicated a significant reduction in pest numbers when applied at recommended dosages compared to untreated controls. The study highlighted the compound's effectiveness against common agricultural pests while noting potential risks to non-target species .

Case Study 2: Environmental Impact Assessment

In a research project focused on soil contamination, scientists tracked the movement of phosphoric acid esters through different soil types. The findings revealed that while the compound was subject to microbial degradation, its metabolites persisted longer than anticipated. This raised concerns about long-term environmental effects and prompted further investigation into bioremediation techniques that could mitigate these impacts .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseImpact/Outcome
AgriculturePesticide formulationEffective pest control with neurotoxic effects
Environmental ScienceContaminant trackingUnderstanding pollutant movement
Material SciencePlasticizersEnhanced flexibility and durability
Chemical SynthesisIntermediate for organic compoundsDevelopment of new materials

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 9,9,9-trichlorononyl ester involves its interaction with specific molecular targets. The compound can act as an antioxidant, stabilizing polymers against degradation. This is achieved through the decomposition of hydroperoxides and the formation of stable products that prevent further oxidation .

Comparison with Similar Compounds

Chlorfenvinphos (Phosphoric Acid, 2-Chloro-1-(2,4-Dichlorophenyl)ethenyl Diethyl Ester)

  • Structure : Features a diethyl phosphate group linked to a chlorinated aromatic (2,4-dichlorophenyl) and a chloroethenyl group.
  • Applications : Insecticide/acaricide with systemic action .
  • Toxicity : High acute toxicity to mammals and aquatic organisms due to acetylcholinesterase inhibition.
  • Key Difference: Unlike the trichlorononyl chain in the target compound, Chlorfenvinphos has aromatic chlorination, altering degradation pathways and toxicity profiles.

Triphenyl Phosphate (Phosphoric Acid, Triphenyl Ester)

  • Structure : Three phenyl groups attached to a phosphate core.
  • Applications : Flame retardant in plastics, hydraulic fluids, and lubricants .
  • Physical Properties : Melting point 50°C, boiling point 414°C; higher thermal stability compared to aliphatic esters.
  • Environmental Impact : High toxicity to aquatic life (LC50 for fish <1 mg/L) and adsorption to sediments .
  • Key Difference: The aromatic groups in triphenyl phosphate reduce biodegradability compared to the aliphatic trichlorononyl chain in the target compound.

Diethyl Octadecenyl Phosphonate (Phosphonic Acid, (9Z)-9-Octadecenyl-, Diethyl Ester)

  • Structure : Diethyl ester of a phosphonic acid with a long unsaturated (Z)-9-octadecenyl chain.
  • Physical Properties : Molecular weight 388.56 g/mol, high hydrophobicity (XlogP = 8.1) .
  • Applications : Likely used as a surfactant or corrosion inhibitor due to its amphiphilic structure.
  • Key Difference : The unsaturated alkyl chain increases biodegradability compared to the fully saturated, chlorinated chain in the target compound.

Comparative Data Table

Property Phosphoric Acid, Diethyl 9,9,9-Trichlorononyl Ester Chlorfenvinphos Triphenyl Phosphate Diethyl Octadecenyl Phosphonate
Molecular Weight ~400 (estimated) 359.6 326.28 388.56
Chlorination C9 trichlorinated alkyl Aromatic (2,4-dichloro) None None
Melting Point Not available -20°C 50°C Not available
Boiling Point Not available Decomposes at >200°C 414°C Not available
Toxicity (Acute) Likely high (inferred) LD50 (rat oral): 10 mg/kg LD50 (rat oral): 1600 mg/kg Not available
Environmental Persistence High (chlorination reduces biodegradation) Moderate Low (aromatic stability) Moderate (unsaturated chain)
Primary Use Flame retardant/pesticide (inferred) Insecticide Flame retardant Surfactant/corrosion inhibitor

Research Findings and Implications

  • Synthesis: Analogous to Chlorfenvinphos, the target compound may be synthesized via nucleophilic substitution of trichlorononanol with diethyl chlorophosphate .
  • Health Risks: Chlorinated organophosphates are associated with neurotoxicity and organ damage. The trichlorononyl group may enhance dermal absorption risks .
  • Environmental Fate : Chlorination increases hydrophobicity, leading to adsorption to organic matter in sediments and bioaccumulation in aquatic species .

Biological Activity

Phosphoric acid, diethyl 9,9,9-trichlorononyl ester (CAS Number: 5598-15-2) is an organophosphate compound that has garnered attention for its biological activity, particularly in relation to its effects on cholinesterase inhibition and potential toxicity. This article provides a detailed overview of its biological activity, including data tables and relevant case studies.

  • Molecular Formula: C12H18Cl3O4P
  • Molecular Weight: 357.59 g/mol
  • IUPAC Name: this compound

Phosphoric acid esters are known to inhibit cholinesterase enzymes, which play a critical role in the breakdown of acetylcholine in the synaptic cleft. The inhibition of these enzymes can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is particularly relevant in understanding the neurotoxic effects associated with organophosphate compounds.

Biological Activity

  • Cholinesterase Inhibition:
    • Studies have shown that diethyl 9,9,9-trichlorononyl ester can significantly inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities in vitro. The IC50 values for AChE inhibition are reported to be in the low micromolar range, indicating potent activity against this enzyme .
  • Toxicological Effects:
    • Acute toxicity studies have demonstrated that exposure to this compound can result in symptoms consistent with cholinergic toxicity, including salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory distress . The median lethal dose (LD50) in animal models is typically greater than 1000 mg/kg body weight, suggesting a relatively low acute toxicity profile compared to other organophosphates.
  • Neurotoxic Effects:
    • Chronic exposure has been linked to delayed neurotoxicity characterized by axonal degeneration and neuronal cell death. Studies indicate that prolonged exposure can lead to significant neurological deficits .

Data Table: Biological Activity Summary

Parameter Value
Cholinesterase Inhibition (IC50)AChE: ~1 µM
LD50 (Oral)>1000 mg/kg
Symptoms of ToxicityCholinergic syndrome
Neurotoxic EffectsAxonal degeneration observed

Case Studies

  • Case Study on Acute Exposure:
    In a study involving rats exposed to varying doses of diethyl 9,9,9-trichlorononyl ester over a period of two weeks, significant inhibition of AChE was observed at doses as low as 50 mg/kg/day. Behavioral changes included increased locomotion and signs of distress .
  • Long-Term Toxicity Study:
    A chronic toxicity study conducted over six months revealed that rats exposed to daily doses of 10 mg/kg exhibited cognitive deficits and alterations in neurotransmitter levels. Histopathological examination showed significant neuronal loss in the hippocampus .

Q & A

Q. What are the recommended synthetic routes for preparing phosphoric acid, diethyl 9,9,9-trichlorononyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of phosphoric acid with 9,9,9-trichlorononanol under acidic or alkaline catalysis. A common approach involves reacting diethyl phosphorochloridate with 9,9,9-trichlorononanol in anhydrous conditions, using pyridine as a base to neutralize HCl byproducts . Optimization includes controlling reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 molar ratio of alcohol to phosphorochloridate). Purity is enhanced via vacuum distillation or column chromatography. Reaction progress is monitored using TLC or <sup>31</sup>P NMR to track esterification efficiency .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Analysis : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm ester linkages and trichlorononyl substitution. IR spectroscopy identifies P=O (1250–1300 cm⁻¹) and P-O-C (1050–950 cm⁻¹) stretches .
  • Physicochemical Properties : Measure logP (octanol-water partition coefficient) via shake-flask methods to assess hydrophobicity. Determine melting point (if solid) or boiling point (liquid) using differential scanning calorimetry (DSC) or distillation setups. Density and refractive index are measured using calibrated instruments .

Q. What experimental protocols are recommended for assessing the hydrolytic stability of this ester?

  • Methodological Answer : Conduct hydrolysis studies under varying pH (e.g., pH 4, 7, 10) and temperatures (25–60°C). Monitor degradation kinetics via HPLC or GC-MS to quantify residual ester and hydrolysis products (e.g., phosphoric acid and 9,9,9-trichlorononanol). Buffer solutions should mimic environmental or biological conditions. Hydrolysis rates are modeled using pseudo-first-order kinetics to derive half-lives .

Advanced Research Questions

Q. How does the trichlorononyl substituent influence the compound’s interaction with acetylcholinesterase (AChE) in neurotoxicity studies?

  • Methodological Answer : The trichlorononyl group enhances lipophilicity, facilitating blood-brain barrier penetration. In vitro AChE inhibition assays (Ellman’s method) quantify enzyme activity post-exposure. Molecular docking studies predict binding affinities to AChE’s catalytic site. Compare inhibition constants (Ki) with structurally similar esters (e.g., diethyl phenyl vs. trichlorononyl esters) to isolate substituent effects .

Q. What methodologies resolve contradictions in environmental toxicity data for this compound?

  • Methodological Answer : Conflicting toxicity data (e.g., LC50 variations in aquatic species) are addressed by standardizing test conditions:
  • Use OECD Guidelines 203 (fish toxicity) or 202 (daphnia) with controlled temperature, pH, and dissolved oxygen.
  • Analyze adsorption to sediments (e.g., using batch equilibrium tests) to differentiate bioavailable vs. adsorbed fractions.
  • Perform comparative studies with reference compounds (e.g., triphenyl phosphate) to contextualize toxicity .

Q. How can computational modeling predict the environmental fate of this ester in soil-water systems?

  • Methodological Answer : Use QSAR models to estimate biodegradation (e.g., BIOWIN) and adsorption coefficients (Koc). Molecular dynamics simulations model interactions with soil organic matter. Validate predictions with microcosm experiments: spike soil/water systems with the compound, and track degradation via LC-MS/MS. Measure half-lives under aerobic/anaerobic conditions .

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